2-Propanone, 2-(9H-purin-6-yl)hydrazone
Description
2-Propanone, 2-(9H-purin-6-yl)hydrazone is a hydrazone derivative featuring a purine core (9H-purine) linked via a hydrazone group to a propanone moiety. The hydrazone group (–NH–N=CH–) enhances structural versatility, enabling interactions with biological targets through hydrogen bonding or π-π stacking.
Properties
Molecular Formula |
C8H10N6 |
|---|---|
Molecular Weight |
190.21 g/mol |
IUPAC Name |
N-(propan-2-ylideneamino)-7H-purin-6-amine |
InChI |
InChI=1S/C8H10N6/c1-5(2)13-14-8-6-7(10-3-9-6)11-4-12-8/h3-4H,1-2H3,(H2,9,10,11,12,14) |
InChI Key |
XFVMXPHMLRAJJB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NNC1=NC=NC2=C1NC=N2)C |
Synonyms |
MYRA-B compound NSC 45641 NSC-45641 NSC45641 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Related Hydrazone Derivatives
Structural and Functional Group Analysis
The table below compares key structural features and functional groups of 2-propanone, 2-(9H-purin-6-yl)hydrazone with similar hydrazones:
Key Observations :
- Purine vs. Thiazole/Furan: The purine core in 2-propanone, 2-(9H-purin-6-yl)hydrazone provides a planar, aromatic system with multiple nitrogen atoms, facilitating interactions with enzymes or DNA. In contrast, thiazolyl hydrazones () rely on thiazole and furan rings for bioactivity, where halogen/nitro groups enhance antifungal and anticancer properties .
- Electron-Withdrawing Groups : The nitro and halogen substituents in thiazolyl hydrazones and HYD (iso) () increase electrophilicity, enhancing adsorption on metallic surfaces (corrosion inhibition) or targeting microbial cells .
Antifungal and Anticancer Activity
Thiazolyl hydrazones () exhibit notable anticandidal activity (MIC = 250 µg/mL against Candida utilis), though less potent than fluconazole (MIC = 2 µg/mL). Anticancer activity against MCF-7 cells (IC₅₀ = 125 µg/mL) is attributed to the thiazole-chlorophenyl synergy . In contrast, the purine-based hydrazone may target purine-binding enzymes (e.g., kinases or polymerases), though experimental data are lacking.
Corrosion Inhibition
HYD (iso) () achieves 96.32% inhibition efficiency on carbon steel in HCl via adsorption, leveraging nitro and isopropyl groups for surface interactions .
Notes
Evidence Limitations : The comparison relies on structural analogs due to absent data on the target compound.
Methodological Consistency : Crystallographic refinement (SHELX, ) and surface analysis (XPS/SEM, ) are critical for characterizing hydrazone derivatives .
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